4-Methyl-2,3,4,5-tetrahydropyridin-6-amine
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Overview
Description
2-imino-4-methylpiperidine is a tetrahydropyridine.
Scientific Research Applications
Gold(III) Catalysis in Synthesis
One notable application involves the synthesis of 2,3,4,5-tetrahydropyridines through intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, catalyzed by gold(III) salts. This reaction is used in synthesizing venom components of various ant species (Fukuda & Utimoto, 1987).
Nitrones Synthesis
Secondary amines, including 4-methyl-2,3,4,5-tetrahydropyridine, can be oxidized to form nitrones, with 6-methyl-2,3,4,5-tetrahydropyridine N-oxide being a specific example. This process involves metal-catalyzed reactions and miscellaneous oxidation (Murahashi, Shiota, & Imada, 2003).
Neurotoxicity Research
Amine N-methyltransferases can convert 4-substituted pyridines, including 4-phenyl-1,2,3,6-tetrahydropyridine, to neurotoxic compounds. The metabolism and transport limitations of these compounds in the brain are explored, providing insights into neurotoxicity mechanisms (Ansher, Cadet, Jakoby, & Baker, 1986).
Synthesis of Enamino Derivatives
N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones can react with aliphatic carboxylic acid chlorides to produce 4-O-acyl derivatives. These derivatives undergo further transformations to form enamino derivatives, which are significant in chemical synthesis (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Electrochemical Synthesis
4-Methyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized using electrochemical strategies. For instance, the electrogenerated base of the anion of Meldrum’s acid is used for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting the role of environmentally benign procedures in chemical synthesis (Veisi, Maleki, & Jahangard, 2015).
Coordination to Ruthenium(II)
The oxidation of secondary amines, including those similar to this compound, when coordinated to ruthenium(II), leads to stable imine complexes. This research provides insights into the spectral and electrochemical properties of such compounds (Whebell & Keene, 1986).
Amine-Functionalized Silica Synthesis
Amine-functionalized colloidal silica, which utilizes similar compounds to this compound, finds applications in various fundamental investigations. The process involves base-catalyzed hydrolysis and surface decoration with amino groups, useful in material science research (Soto-Cantu, Cueto, Koch, & Russo, 2012).
Annulation Reactions
This compound derivatives can be used in amine-catalyzed annulation reactions to produce cyclohexanes and tetrahydropyridines. This demonstrates their utility in creating complex organic structures (Chen, Xu, Wang, Tang, & He, 2013).
Inactivation of Monoamine Oxidase
Derivatives of this compound, like 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine, are explored for their potential to inactivate monoamine oxidase, which is significant in neurochemical research (Bhatti, Burdon, Williams, Pall, & Ramsden, 1988).
properties
CAS RN |
165383-71-1 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C6H12N2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3,(H2,7,8) |
InChI Key |
GGDLOMFAKKVDPT-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(C1)N |
Canonical SMILES |
CC1CCN=C(C1)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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